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Introduction
PF-06649298 is a potent and specific inhibitor of the sodium-coupled citrate transporter

(NaCT), also known as SLC13A5.[1][2] This transporter is highly expressed in the liver and is

responsible for the uptake of citrate from the blood into hepatocytes.[2] Cytosolic citrate is a

critical metabolic intermediate that plays a key role in regulating cellular energy homeostasis. It

acts as a precursor for fatty acid and cholesterol synthesis and serves as an allosteric regulator

of key enzymes in glucose metabolism.[3] By inhibiting the entry of citrate into hepatocytes, PF-
06649298 provides a valuable tool for investigating the role of extracellular citrate in metabolic

pathways, particularly glycolysis and gluconeogenesis. These application notes provide

detailed protocols for utilizing PF-06649298 in in vitro studies to elucidate its effects on glucose

metabolism.

Mechanism of Action
PF-06649298 functions as a state-dependent, allosteric inhibitor of the human SLC13A5

transporter.[4] Its inhibitory potency is influenced by the concentration of citrate.[4] By blocking

SLC13A5, PF-06649298 reduces the intracellular concentration of citrate that originates from

the extracellular environment. A key downstream effect of reduced cytosolic citrate is the

modulation of phosphofructokinase-1 (PFK1), a rate-limiting enzyme in glycolysis.[3] Citrate

allosterically inhibits PFK1; therefore, a reduction in cytosolic citrate can lead to the disinhibition

of PFK1 and an increase in the glycolytic rate.
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Quantitative Data
The inhibitory potency of PF-06649298 on the sodium-coupled citrate transporter (NaCT) has

been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50)

values are summarized in the table below.

Cell Type/System Species IC50 Value Reference

HEK-293 cells

expressing NaCT
Human 408 nM [1]

Human Hepatocytes Human 16.2 µM [1]

Mouse Hepatocytes Mouse 4.5 µM [1]
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Caption: Signaling pathway of PF-06649298 action.
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Experimental Protocols
Protocol 1: In Vitro Citrate Uptake Inhibition Assay in
Hepatocytes
This protocol details the procedure to measure the inhibition of citrate uptake by PF-06649298
in primary hepatocytes.

Materials:

Cryopreserved human or mouse hepatocytes

Hepatocyte thawing and plating media

Krebs-Henseleit Buffer (KHB)

[14C]-Citrate (radiolabeled)

PF-06649298

Scintillation fluid and counter

Multi-well cell culture plates (24- or 48-well)

Procedure:

Cell Plating: Thaw and plate cryopreserved hepatocytes in collagen-coated multi-well plates

according to the supplier's instructions. Allow cells to adhere and form a monolayer (typically

4-6 hours).

Compound Preparation: Prepare a stock solution of PF-06649298 in a suitable solvent (e.g.,

DMSO). Make serial dilutions in KHB to achieve the desired final concentrations. Ensure the

final solvent concentration is consistent across all wells and does not exceed 0.1%.

Pre-incubation: Aspirate the culture medium from the wells and wash the cells twice with

warm KHB. Add the PF-06649298 dilutions to the respective wells and pre-incubate for 30

minutes at 37°C. Include a vehicle control (solvent only).
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Uptake Initiation: Prepare a working solution of [14C]-Citrate in KHB. To start the uptake, add

the [14C]-Citrate solution to each well. The final citrate concentration should be in the

physiological range.

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). The

optimal time should be determined in preliminary experiments to ensure linear uptake.

Uptake Termination: To stop the reaction, rapidly aspirate the radioactive solution and wash

the cells three times with ice-cold KHB.

Cell Lysis and Measurement: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1

N NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the amount of [14C]-Citrate uptake in each well. Plot the

percentage of inhibition of citrate uptake against the concentration of PF-06649298 to

determine the IC50 value.
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Caption: Experimental workflow for citrate uptake inhibition.
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Protocol 2: Glucose Uptake Assay in Hepatocytes
This protocol measures the effect of PF-06649298 on glucose uptake in hepatocytes.

Materials:

Hepatocytes (primary or cell line, e.g., HepG2)

Glucose-free culture medium

2-deoxy-D-[3H]glucose (radiolabeled)

PF-06649298

Insulin (optional, for studying insulin-stimulated uptake)

Cytochalasin B (as a negative control for glucose transport)

Lysis buffer

Scintillation fluid and counter

Procedure:

Cell Culture and Treatment: Culture hepatocytes to confluency in multi-well plates. Treat the

cells with the desired concentrations of PF-06649298 or vehicle for a specified period (e.g.,

24 hours).

Glucose Starvation: Prior to the assay, wash the cells with PBS and incubate in glucose-free

medium for 2 hours at 37°C.

Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, add insulin to the

relevant wells and incubate for 30 minutes at 37°C.

Glucose Uptake: Add 2-deoxy-D-[3H]glucose to all wells. For negative controls, add

cytochalasin B along with the radiolabeled glucose. Incubate for 10-15 minutes at 37°C.

Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold PBS.

Lyse the cells with lysis buffer.
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Measurement and Analysis: Transfer the lysate to scintillation vials, add scintillation fluid, and

measure the radioactivity. Normalize the counts to the protein concentration of each well.

Compare the glucose uptake in PF-06649298-treated cells to the vehicle-treated cells.

Protocol 3: Lactate Production Assay
This protocol assesses the effect of PF-06649298 on the rate of glycolysis by measuring

lactate production.

Materials:

Hepatocytes

Culture medium

PF-06649298

Lactate assay kit (colorimetric or fluorometric)

Microplate reader

Procedure:

Cell Treatment: Plate and culture hepatocytes as in the previous protocols. Treat the cells

with various concentrations of PF-06649298 or vehicle for the desired duration.

Medium Collection: At the end of the treatment period, collect the culture medium from each

well.

Lactate Measurement: Measure the lactate concentration in the collected medium using a

commercial lactate assay kit according to the manufacturer's instructions.

Normalization: After collecting the medium, lyse the cells and determine the total protein

concentration in each well.

Data Analysis: Normalize the lactate concentration to the protein concentration and the

incubation time to calculate the lactate production rate. Compare the rates between PF-
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06649298-treated and control cells. An increase in lactate production would suggest an

increase in the glycolytic rate.

Conclusion
PF-06649298 is a valuable pharmacological tool for dissecting the role of extracellular citrate in

hepatic glucose metabolism. The provided protocols offer a framework for in vitro studies to

characterize the effects of this SLC13A5 inhibitor. By employing these methods, researchers

can gain deeper insights into the intricate regulation of metabolic pathways and explore the

therapeutic potential of targeting citrate transport.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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